1-Pyrenylalanine
Overview
Description
Synthesis Analysis
The synthesis of 1-pyrenylalanine has been approached through various methods, aiming to optimize efficiency, yield, and enantioselectivity. A novel 3-step enantioselective synthesis method reported offers high enantioselectivity, good yields, and easier isomer purification compared to traditional 5-step synthesis approaches. This method facilitates the incorporation of 1-pyrenylalanine into various peptide ligands to study the effects of aromaticity and lipophilicity on biological interactions (Alves et al., 2004). Additionally, an efficient synthesis technique for L-3-(1'-pyrenyl)alanine (Pya), involving classical asymmetric hydrogenation, has been described, yielding a highly fluorescent amino acid suitable for biochemical and conformational studies (Szymańska et al., 2001).
Molecular Structure Analysis
The molecular structure of 1-pyrenylalanine derivatives has been studied through various spectroscopic methods. Investigations into poly(L-1-pyrenylalanine) revealed its helical arrangement along the polypeptide chain, demonstrating unique structural features influenced by the pyrenyl groups (Egusa et al., 1983).
Chemical Reactions and Properties
1-Pyrenylalanine exhibits fascinating chemical behavior due to its aromatic pyrene moiety. Its incorporation into peptides affects binding and efficacy at biological receptors, offering insights into the role of lipophilicity/aromaticity in ligand-receptor interactions. Such modifications can significantly alter the photophysical properties of the peptides, enabling the study of molecular dynamics and interactions through fluorescence spectroscopy (Alves et al., 2004).
Physical Properties Analysis
1-Pyrenylalanine and its derivatives are characterized by unique physical properties, particularly in their photophysical behavior. The ability to form excimers and exhibit strong fluorescence makes these compounds valuable as probes in studying protein structures and dynamics. Their spectroscopic properties, such as excimer emission and circular dichroism, provide critical insights into the molecular arrangement and interactions within biological systems (Egusa et al., 1983).
Chemical Properties Analysis
The chemical properties of 1-pyrenylalanine, influenced by the pyrene moiety, enable a broad range of applications in biochemical and structural analysis. Its photophysical characteristics, including fluorescence and excimer formation, are leveraged in the design of fluorescent probes for peptides and proteins. These probes are instrumental in elucidating the mechanisms of ligand-receptor interactions and the structural dynamics of biomolecules (Alves et al., 2004).
Scientific Research Applications
Spectroscopic Properties and Fluorescent Probe Applications
- Fluorescent Probe in Peptides and Proteins: Pyrenylalanine exhibits unique spectroscopic properties such as high quantum yield and long half-life in the excited state, making it a useful fluorescent probe in peptides and proteins. These properties also enable the study of ligand-receptor interactions and the role of lipophilicity/aromaticity in binding and signal transduction (Alves et al., 2004).
- Studying Helical Arrangements: Pyrenylalanine has been synthesized as part of a block copolymer, revealing helical arrangements of pyrenyl groups along a polypeptide chain through circular dichroism (Egusa et al., 1983).
Photophysical Properties
- Excimer Formation in Conformational Studies: Pyrenylalanine is significant in the study of conformational interactions, with its ability to form excimers (a type of excited dimer) when in proximity in the excited state. This property has been utilized to investigate molecular interactions and conformations in various biochemical contexts (Oishi et al., 1997).
Receptor Binding and Fluorescence Properties
- Fluorescent Enkephalins Studies: The incorporation of pyrenylalanine into enkephalins (opioid peptides) has been used to study fluorescence intensities and receptor binding affinities, providing insights into opiate receptor interactions (Mihara et al., 2009).
Synthesis and Biophysical Applications
- Unique Amino Acid Derivatives Synthesis: The synthesis of pyrenylalanine and its derivatives, due to their unique physical properties, aids in the study of peptides and proteins, and can be used for exploring interactions with DNA (Zhilina et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-pyren-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMOPDBUZPBOPL-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenylalanine | |
CAS RN |
87147-90-8 | |
Record name | 1-Pyrenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087147908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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